(2S,4R)-2-methylpiperidin-4-ol
Description
(2S,4R)-2-Methylpiperidin-4-ol is a chiral piperidine derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 2-position, with specific stereochemistry (S configuration at C2 and R at C4). Its stereochemistry plays a critical role in dictating its physicochemical properties and biological interactions, making it a valuable target for asymmetric synthesis strategies.
Properties
IUPAC Name |
(2S,4R)-2-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-methylpiperidin-4-ol can be achieved through several methods. One common approach involves the diastereoselective reduction of a corresponding ketone precursor. For instance, starting from (2S,4R)-2-Methyl-4-oxopiperidine, reduction using a chiral reducing agent such as L-selectride can yield the desired this compound with high diastereoselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-methylpiperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TsCl, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted piperidines
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- (2S,4R)-2-methylpiperidin-4-ol serves as a crucial building block in the synthesis of more complex organic compounds. Its chiral nature allows it to be utilized in asymmetric synthesis, which is vital for producing enantiomerically pure substances. The compound can be synthesized through various methods, including:
- Chiral Reduction : Reducing 2-methylpiperidin-4-one using chiral reducing agents.
- Asymmetric Hydrogenation : Hydrogenating 2-methylpyridine derivatives followed by hydrolysis.
2. Catalysis
- The compound is also employed as a catalyst in various chemical reactions due to its ability to influence reaction pathways and selectivity. Its hydroxyl group can participate in diverse reactions such as oxidation and substitution, making it valuable in synthetic chemistry.
Biological Applications
1. Pharmacological Research
- In pharmacology, this compound has been studied for its potential therapeutic effects. Its derivatives are explored for treating neurological disorders and other conditions due to their interaction with central nervous system receptors . For instance:
2. Enzyme Interaction Studies
- The compound is used to investigate the effects of chirality on enzyme interactions. Research indicates that its structural similarity to biologically active compounds allows it to modulate various biochemical pathways .
Medical Applications
1. Therapeutic Potential
- Several studies have highlighted the potential of this compound in developing new medications. Its derivatives are being investigated for their efficacy against conditions such as:
Industrial Applications
1. Specialty Chemicals Production
- In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its role in producing pharmaceuticals highlights its importance in drug manufacturing processes .
Case Studies
Mechanism of Action
The mechanism of action of (2S,4R)-2-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group provides hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Piperidin-4-ol Derivatives
Key Observations :
- Stereochemistry : The (2S,4R) configuration distinguishes the target compound from its (2S,4S) diastereomer, altering the spatial orientation of the hydroxyl group and influencing solubility and intermolecular interactions .
- Substituent Effects : Bulky groups (e.g., tetramethyl in ) reduce solubility but increase metabolic stability, while aromatic or heterocyclic substituents (e.g., pyrimidinyl in ) enhance target binding through π-π interactions.
Biological Activity
(2S,4R)-2-methylpiperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves chiral synthesis techniques to ensure the correct stereochemistry. Recent methods have highlighted the use of β-enaminoesters derived from (R)-(−)-2-phenylglycinol as starting materials. These methods allow for high diastereoselectivity in the formation of the piperidine ring, which is crucial for the biological activity of the resulting compound .
Biological Activity
1. Antitumor Activity
Research has shown that piperidine derivatives, including this compound, exhibit significant antitumor properties. For instance, derivatives with piperidine rings have been linked to inhibition of key enzymes involved in cancer progression, such as IKKβ, which plays a role in inflammatory pathways associated with tumor growth .
2. Antimicrobial Properties
Studies have indicated that piperidine derivatives can possess antimicrobial activity against various bacterial strains. The introduction of metal ions into piperidine structures has been explored to enhance their antibacterial efficacy. For example, chelates formed with transition metals like Ni(II) and Cu(II) demonstrated promising antibacterial properties .
3. Neuropharmacological Effects
Piperidine compounds are also known for their effects on the central nervous system. They can act as ligands for various receptors, influencing neurotransmitter systems. The structural features of this compound may allow it to interact with muscarinic acetylcholine receptors, potentially affecting cognitive functions and memory processes .
Case Study 1: Antitumor Activity
A study conducted on a series of piperidine derivatives revealed that this compound analogs exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through modulation of the NF-κB pathway .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | HeLa |
| Control Drug | 15.0 | HeLa |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives containing the piperidine moiety were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced antibacterial activity.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 20 | E. coli |
| Control Antibiotic | 22 | E. coli |
Q & A
Q. What are the optimal synthetic routes for (2S,4R)-2-methylpiperidin-4-ol, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis of enantiomerically pure this compound requires chiral resolution or asymmetric catalysis. For example, a method analogous to the synthesis of related piperidine derivatives involves catalytic hydrogenation of a ketone intermediate using a chiral catalyst (e.g., Ru-BINAP complexes) to control stereochemistry . Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) should confirm enantiopurity. Yield optimization can be achieved by varying reaction solvents (e.g., methanol vs. THF) and temperatures, as demonstrated in studies on structurally similar fluorinated piperidines .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers at pH 2–12 (e.g., HCl/NaOH buffers) and temperatures ranging from 4°C to 60°C. Monitor degradation via LC-MS over 1–4 weeks. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Comparative studies on fluorinated proline analogs have shown that substituents like methyl or hydroxyl groups enhance thermal stability by restricting ring puckering .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer: X-ray crystallography is definitive for absolute configuration determination. For routine analysis, use ¹H-¹H NOESY NMR to identify spatial proximity of protons (e.g., axial vs. equatorial methyl/hydroxyl groups). Coupling constants (J-values) in ¹H NMR can distinguish cis/trans diastereomers. Vibrational circular dichroism (VCD) is also emerging for stereochemical analysis of chiral piperidines .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
Methodological Answer: Compare the compound’s enantiomers and diastereomers in vitro using receptor-binding assays (e.g., radioligand displacement for GPCRs). For example, fluorinated proline derivatives exhibit stereospecific effects on protein stability due to conformational locking . Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model interactions between the (2S,4R)-configured compound and target proteins, focusing on hydrogen bonding and steric effects.
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer: Systematically evaluate variables such as assay conditions (e.g., buffer composition, cell lines) and compound purity. For instance, impurities in early synthetic batches of piperidine derivatives were linked to off-target effects in enzymatic assays . Use orthogonal analytical methods (LC-MS, HRMS) to confirm batch consistency. Meta-analyses of published data can identify confounding factors like solvent choice (DMSO vs. ethanol) impacting solubility and activity .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to predict logP, metabolic stability, and blood-brain barrier penetration. Tools like Schrödinger’s QikProp or SwissADME can optimize substituents (e.g., replacing hydroxyl with fluorine) to enhance bioavailability. Studies on pyrrolidine-based kinase inhibitors highlight the utility of docking simulations (e.g., AutoDock Vina) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the cytotoxicity of this compound derivatives?
Methodological Answer: Discrepancies may arise from differences in cell viability assays (MTT vs. ATP-based assays) or impurity profiles. For example, residual metal catalysts in synthetic batches can artificially elevate cytotoxicity readings . Re-test compounds under standardized conditions (e.g., ISO-certified cell lines, controlled impurity thresholds) and validate results with apoptosis markers (Annexin V/PI staining).
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
